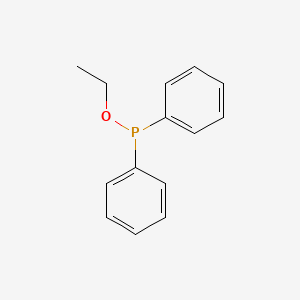

Ethyl diphenylphosphinite

Description

The exact mass of the compound Ethoxydiphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRCPEDXAHDCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222160 | |

| Record name | Ethyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl diphenylphosphinite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

719-80-2 | |

| Record name | Ethyl P,P-diphenylphosphinite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diphenylphosphinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diphenylphosphinite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl diphenylphosphinite CAS number 719-80-2 properties

An In-Depth Technical Guide to Ethyl Diphenylphosphinite (CAS 719-80-2): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound (CAS 719-80-2), also known as ethoxydiphenylphosphine, is a trivalent organophosphorus compound that has emerged as a cornerstone reagent in modern organic synthesis.[1] Structurally, it features a central phosphorus atom bonded to two phenyl groups and an ethoxy group, a configuration that imparts a unique combination of nucleophilicity and reactivity.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. For researchers, scientists, and drug development professionals, a deep understanding of this versatile intermediate is critical for leveraging its full potential in the construction of complex molecular architectures, the synthesis of novel ligands for catalysis, and the development of active pharmaceutical ingredients (APIs).[2][3]

Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. This compound is a colorless to pale yellow liquid, a physical state that facilitates its use in a variety of reaction solvents.[4] One of its most critical chemical properties is its sensitivity to air and moisture, which can lead to oxidation and hydrolysis, respectively.[2][5] This necessitates careful handling and storage under an inert atmosphere to maintain its purity and reactivity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 719-80-2 | [1] |

| Molecular Formula | C₁₄H₁₅OP | [4] |

| Molecular Weight | 230.24 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.066 g/mL at 25 °C | [6] |

| Boiling Point | ~179-180 °C at 14 mmHg | [5] |

| Refractive Index (n²⁰/D) | 1.59 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform) | [4][6][7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [8] |

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for confirming its identity and purity. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The aromatic protons of the two phenyl groups typically appear as a multiplet in the range of δ 7.1-8.0 ppm. The methylene protons (-OCH₂-) of the ethoxy group present as a quartet due to coupling with the neighboring methyl protons and the phosphorus atom, while the terminal methyl protons (-CH₃) appear as a triplet.[9]

-

³¹P NMR: Phosphorus-31 NMR is definitive for phosphorus-containing compounds. For this compound, a single resonance is expected, and its chemical shift is indicative of the trivalent phosphinite environment. This technique is also highly effective for monitoring reaction progress, such as its conversion to a pentavalent phosphine oxide in an Arbuzov reaction, which would result in a significant downfield shift of the ³¹P signal.[3][10]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the two carbons of the ethyl group, confirming the overall carbon framework.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band attributable to the P-O-C stretch is a characteristic feature.[11]

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the reaction of diphenylphosphinous chloride (Ph₂PCl) with ethanol.[1] This reaction requires the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][9] The choice of base and solvent, typically a dry ether, is critical to prevent unwanted side reactions and ensure a high yield of the desired product.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods.[1][3] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent degradation of the reagent and product.

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: In the flask, dissolve anhydrous ethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.

-

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diphenylphosphinous chloride (1.05 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.[3]

-

Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy to confirm the consumption of the starting phosphinous chloride.[3]

-

Workup: Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the precipitated salt. Wash the salt with additional anhydrous diethyl ether.[3]

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation or Kugelrohr distillation to yield pure this compound as a colorless to light yellow liquid.[9]

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the reactivity of its trivalent phosphorus center. It can act as a potent nucleophile or be transformed into other key organophosphorus compounds.

A. The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental transformation for forming a phosphorus-carbon bond. In this reaction, a trivalent phosphorus ester, such as this compound, reacts with an alkyl halide.[12] The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically via an Sₙ2 attack by the displaced halide ion on one of the ester's alkyl groups, to yield a stable pentavalent phosphine oxide.[12][13] This reaction is a powerful method for synthesizing phosphine oxides, which are important ligands and intermediates themselves.[12][14]

Caption: Mechanism of the Michaelis-Arbuzov reaction.

B. The Staudinger Reaction

The Staudinger reaction provides a remarkably mild and efficient method for the reduction of organic azides to primary amines.[15] Trivalent phosphines and phosphites, including this compound, are key reagents for this transformation.[16] The mechanism involves the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide to form a phosphazide intermediate.[17] This intermediate rapidly loses dinitrogen gas (N₂) to form a highly useful iminophosphorane (or aza-ylide).[16][17] Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct, such as diphenylphosphine oxide in this case.[18] The mild conditions and high chemoselectivity make the Staudinger reduction invaluable in complex molecule synthesis, particularly when other reducible functional groups are present.[15]

Caption: Mechanism of the Staudinger Reduction.

C. Precursor to Catalytic Ligands

While not typically used directly as a ligand in catalysis, this compound is an essential precursor for constructing more complex and highly effective phosphine ligands.[3] The diphenylphosphinite moiety is a common feature in chiral ligands designed for asymmetric catalysis.[3] These ligands, when complexed with transition metals like rhodium, palladium, or iridium, form powerful catalysts for enantioselective transformations such as asymmetric hydrogenation, hydroformylation, and allylic alkylation.[3] The ability to easily introduce the diphenylphosphino group makes this reagent a valuable tool in the development of new catalytic systems for synthesizing chiral molecules, a critical task in drug development.[19]

Caption: Workflow for preparing and using phosphinite-based ligands.

Applications in Drug Development and Fine Chemicals

The versatile reactivity of this compound translates into a broad range of applications, particularly in fields requiring high-purity, complex molecules.

-

Pharmaceutical Intermediates: It serves as a crucial building block in the multi-step synthesis of APIs.[1] Its controlled reactivity allows for the selective introduction of phosphorus-containing functionalities or the construction of complex carbon skeletons necessary for biological activity.[1][2] Phosphorus-containing drugs, such as phosphonates, are an important class of therapeutic agents.[20][21]

-

Asymmetric Catalysis: As discussed, its role as a precursor to chiral phosphinite ligands is paramount. These ligands are instrumental in producing single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.[3]

-

Photoinitiators: In the field of polymer chemistry, it is used as a precursor for photoinitiators, which are compounds that initiate polymerization reactions upon exposure to light, a technology essential for UV-curing inks, coatings, and adhesives.[1][2]

-

Cross-Coupling Reactions: Ligands derived from the diphenylphosphinite moiety are widely employed in a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods for C-C and C-N bond formation in drug discovery.[22]

Safety and Handling

Given its reactivity and potential hazards, strict adherence to safety protocols is mandatory when working with this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][23]

-

Inert Atmosphere: Due to its sensitivity to air and moisture, all transfers and reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[8][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] A NIOSH-approved respirator may be necessary for certain operations.[8]

-

Storage: Store in a tightly sealed container, under a nitrogen blanket, in a refrigerator at 2-8°C.[5][8] This minimizes degradation and preserves its purity.

-

Spills: In case of a minor spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[24] Ensure ignition sources are removed.[24]

Conclusion

This compound is far more than a simple organophosphorus compound; it is a versatile and enabling reagent for advanced organic synthesis. Its utility in the Michaelis-Arbuzov and Staudinger reactions, combined with its crucial role as a precursor to sophisticated ligands for asymmetric catalysis, solidifies its importance in both academic research and industrial applications. For scientists engaged in drug development and fine chemical synthesis, mastering the handling and application of this powerful intermediate opens the door to innovative and efficient molecular construction.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 719-80-2: Ethyl P,P-diphenylphosphinite | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 719-80-2 [chemicalbook.com]

- 7. This compound [weichengchemical.com]

- 8. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Ethyl Diphenylphosphinite

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1][2] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, this method provides high sensitivity and yields sharp, easily interpretable spectra.[2] This guide offers a comprehensive examination of the ³¹P NMR chemical shift of ethyl diphenylphosphinite (Ph₂POEt), a trivalent organophosphorus compound widely utilized as a reactive intermediate in fine chemical synthesis, particularly in the production of pharmaceutical intermediates and photoinitiators.[3] We will delve into the theoretical underpinnings of its characteristic chemical shift, provide a field-proven experimental protocol for its analysis, and discuss the critical factors that influence its spectral properties. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key analytical method.

Theoretical Framework: Understanding the ³¹P Chemical Shift of this compound

The ³¹P NMR chemical shift is highly sensitive to the electronic environment surrounding the phosphorus nucleus. In the case of this compound, the phosphorus atom is in a P(III) oxidation state, bonded to two phenyl groups and one ethoxy group. This specific bonding arrangement dictates its characteristic chemical shift.

The observed ³¹P NMR chemical shift for this compound is approximately +109.50 ppm .[4] This downfield shift, relative to the 85% H₃PO₄ standard (0 ppm), is characteristic of trivalent phosphorus compounds bonded to oxygen. For comparison, the analogous trivalent phosphine, ethyldiphenylphosphine (Ph₂PEt), exhibits a chemical shift in the upfield region, around -121.50 ppm.[4] The significant downfield shift upon substitution of an ethyl group with an ethoxy group is primarily due to the high electronegativity of the oxygen atom, which deshields the phosphorus nucleus.

Several key factors influence the precise chemical shift of this compound:

-

Oxidation State: The trivalent nature of the phosphorus atom is the primary determinant of its chemical shift range. Oxidation to the pentavalent state, for instance in ethyldiphenylphosphine oxide (Ph₂P(O)Et), results in a dramatic upfield shift to approximately +36.2 ppm.[5]

-

Electronegativity of Substituents: The direct attachment of the electronegative oxygen atom from the ethoxy group causes a significant deshielding of the phosphorus nucleus, leading to a large downfield shift.

-

Solvent Effects: While generally less pronounced than for other nuclei, the solvent can influence the ³¹P chemical shift by several ppm due to interactions that alter the electronic environment of the phosphorus atom.[6]

-

Bond Angles and Hybridization: Variations in the C-P-O and C-P-C bond angles can subtly affect the hybridization of the phosphorus orbitals and, consequently, the magnetic shielding around the nucleus.

The interplay of these factors is visually summarized in the following diagram:

Experimental Protocol: Acquisition of the ³¹P NMR Spectrum

This compound is sensitive to air and moisture, readily oxidizing to the corresponding phosphine oxide. Therefore, meticulous handling using air-sensitive techniques is paramount for obtaining an accurate ³¹P NMR spectrum.

Materials and Equipment

-

This compound

-

Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes and caps

-

Gas-tight syringes and needles

-

Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

-

NMR spectrometer

Step-by-Step Methodology

-

Glassware Preparation: Ensure all glassware, including the NMR tube, syringes, and needles, is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[7][8]

-

Inert Atmosphere: Perform all sample manipulations under a positive pressure of an inert gas, such as nitrogen or argon, using either a Schlenk line or a glovebox.[9]

-

Sample Preparation: a. In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. b. Using a dry, gas-tight syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: a. Using a clean, dry syringe, carefully draw the sample solution. b. Transfer the solution into a dry NMR tube that has been flushed with an inert gas. c. Cap the NMR tube securely while maintaining the inert atmosphere. For long-term storage or if the sample is particularly sensitive, flame-sealing the NMR tube under vacuum is recommended.

-

NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer for the ³¹P nucleus according to the instrument's standard procedures. c. Acquire the ³¹P NMR spectrum with proton decoupling. This is the standard practice to produce a single sharp peak for each unique phosphorus environment. d. Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[2]

Self-Validating System and Quality Control

The integrity of this protocol is validated by the resulting spectrum. A successful experiment will yield a single, sharp peak at approximately +109.50 ppm. The presence of a significant peak around +30 to +40 ppm would indicate oxidation to the corresponding pentavalent phosphine oxide, signaling a breach in the air-sensitive handling technique. Monitoring for this impurity serves as an internal control for the experimental procedure.

Data Presentation: Comparative ³¹P NMR Chemical Shifts

To provide context for the chemical shift of this compound, the following table summarizes the ³¹P NMR data for several structurally related organophosphorus compounds.

| Compound Name | Structure | Oxidation State | ³¹P Chemical Shift (ppm) |

| This compound | Ph₂POEt | III | ~+109.50 |

| Ethyldiphenylphosphine | Ph₂PEt | III | ~-121.50 |

| Triphenylphosphine | PPh₃ | III | ~-6.00 |

| Triphenyl Phosphite | P(OPh)₃ | III | ~+127.00 |

| Ethyldiphenylphosphine Oxide | Ph₂P(O)Et | V | ~+36.20 |

Chemical shifts are referenced to 85% H₃PO₄.

This data clearly illustrates the profound impact of the phosphorus oxidation state and the nature of its substituents on the observed ³¹P NMR chemical shift.

Conclusion

The ³¹P NMR chemical shift of this compound, observed at approximately +109.50 ppm, is a distinctive spectroscopic signature that reflects its trivalent oxidation state and the deshielding effect of its ethoxy substituent. Accurate determination of this chemical shift is contingent upon rigorous adherence to air-sensitive experimental techniques to prevent oxidative degradation. This guide provides the theoretical foundation and a robust, field-tested protocol to empower researchers in the confident application of ³¹P NMR spectroscopy for the characterization of this compound and related organophosphorus compounds, thereby ensuring the integrity and quality of their scientific endeavors.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 4. 31P [nmr.chem.ucsb.edu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. web.mit.edu [web.mit.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Synthesis of Ethoxydiphenylphosphine: A Comprehensive Technical Guide for Research and Development

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the precise and efficient construction of organophosphorus compounds is of paramount importance. Ethoxydiphenylphosphine, a versatile P(III) reagent and ligand precursor, serves as a critical building block in a myriad of chemical transformations, including the Wittig-Horner reaction, transition metal-catalyzed cross-couplings, and the synthesis of complex phosphine ligands. Its utility is underscored by the unique electronic and steric properties conferred by the diphenylphosphino group.

This technical guide provides a comprehensive, in-depth exploration of the experimental procedure for the synthesis of ethoxydiphenylphosphine. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, validates the protocol with established scientific literature, and offers practical insights into safety, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the preparation of this valuable synthetic intermediate.

Core Principles: The Chemistry of Ethoxydiphenylphosphine Synthesis

The synthesis of ethoxydiphenylphosphine is fundamentally a nucleophilic substitution reaction at the phosphorus center. The most common and efficient route involves the reaction of a commercially available and highly reactive electrophile, chlorodiphenylphosphine ((C₆H₅)₂PCl), with a simple nucleophile, ethanol (CH₃CH₂OH).

The reaction produces hydrogen chloride (HCl) as a byproduct. Given the sensitivity of many organophosphorus compounds to acid, and to drive the reaction to completion, a stoichiometric amount of a weak, non-nucleophilic base is required to scavenge the HCl as it is formed. Tertiary amines, such as triethylamine (N(CH₂CH₃)₃) or pyridine, are ideal for this purpose as they form a stable ammonium salt that can be easily removed during the work-up.

The overall reaction is as follows:

(C₆H₅)₂PCl + CH₃CH₂OH + N(CH₂CH₃)₃ → (C₆H₅)₂POCH₂CH₃ + [HN(CH₂CH₃)₃]Cl

This reaction is typically carried out in an inert, anhydrous solvent to prevent unwanted side reactions, such as the hydrolysis of chlorodiphenylphosphine to diphenylphosphine oxide.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of ethoxydiphenylphosphine.

Caption: Experimental workflow for the synthesis of ethoxydiphenylphosphine.

Detailed Experimental Protocol

This protocol is adapted from the established methodology for the synthesis of phosphinic acid esters and represents a reliable procedure for the preparation of ethoxydiphenylphosphine.[1][2][3]

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| Chlorodiphenylphosphine ((C₆H₅)₂PCl) | ≥98% | Standard chemical supplier |

| Anhydrous Ethanol (CH₃CH₂OH) | ≥99.5% | Standard chemical supplier |

| Triethylamine (N(CH₂CH₃)₃) | ≥99%, distilled | Standard chemical supplier |

| Anhydrous Diethyl Ether (or THF) | Reagent Grade | Standard chemical supplier |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Standard chemical supplier |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard chemical supplier |

| Equipment |

| Schlenk flask or three-necked round-bottom flask |

| Magnetic stirrer and stir bar |

| Septa and needles |

| Inert gas supply (Argon or Nitrogen) with manifold |

| Addition funnel |

| Glass funnel and filter paper |

| Rotary evaporator |

| Vacuum distillation apparatus |

| NMR spectrometer |

Step-by-Step Procedure

CAUTION: This procedure must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. All glassware must be oven-dried and cooled under vacuum before use. Chlorodiphenylphosphine is corrosive and has a pungent odor; handle it in a well-ventilated fume hood.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, add chlorodiphenylphosphine (5.0 mL, approx. 28 mmol).

-

Add 60 mL of anhydrous diethyl ether to the flask.

-

In a separate, dry flask, prepare a solution of anhydrous ethanol (1.63 mL, 28 mmol) and triethylamine (3.9 mL, 28 mmol) in 20 mL of anhydrous diethyl ether.

-

-

Reaction:

-

Cool the solution of chlorodiphenylphosphine in the three-necked flask to 0 °C using an ice bath.

-

Slowly add the ethanol/triethylamine solution from the addition funnel to the stirred chlorodiphenylphosphine solution over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation of Crude Product:

-

Filter the reaction mixture through a sintered glass funnel under an inert atmosphere to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with two small portions (10 mL each) of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washes.

-

Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude ethoxydiphenylphosphine as a colorless to pale yellow oil.

-

Purification

The crude ethoxydiphenylphosphine can be purified by vacuum distillation.

-

Apparatus: Assemble a standard vacuum distillation apparatus.

-

Procedure:

-

Transfer the crude product to the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction boiling at approximately 110-115 °C at 0.5 mmHg. The boiling point will vary with the vacuum achieved.

-

The purified product should be a clear, colorless oil.

-

| Parameter | Value |

| Boiling Point | ~110-115 °C @ 0.5 mmHg |

| Expected Yield | 80-90% |

| Appearance | Colorless oil |

Characterization and Validation

The identity and purity of the synthesized ethoxydiphenylphosphine should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

³¹P NMR Spectroscopy

³¹P NMR is the most definitive technique for characterizing phosphorus-containing compounds. The expected chemical shift for ethoxydiphenylphosphine is in the characteristic range for P(III) phosphinites.

-

Expected Chemical Shift (δ): 109.50 ppm (referenced to 85% H₃PO₄)

-

Solvent: CDCl₃

Caption: Nucleophilic substitution mechanism for ethoxydiphenylphosphine synthesis.

Safety and Handling

-

Chlorodiphenylphosphine: Corrosive, causes severe skin burns and eye damage. Reacts violently with water. Has a strong, unpleasant odor. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

General Precautions: The reaction is exothermic. Proper temperature control is essential, especially during the addition of the ethanol/triethylamine solution. The use of an inert atmosphere is crucial to prevent the formation of byproducts and to ensure safety.

Conclusion

This guide provides a detailed, scientifically grounded, and practical protocol for the synthesis of ethoxydiphenylphosphine. By understanding the underlying chemical principles and adhering to the outlined procedures for synthesis, purification, and handling, researchers can reliably produce high-purity ethoxydiphenylphosphine for a wide range of applications in organic synthesis, catalysis, and drug discovery. The self-validating nature of this protocol, supported by clear characterization data, ensures reproducibility and contributes to the integrity of subsequent research endeavors.

References

A Guide to the Physical Properties of Ethyl Diphenylphosphinite: Density and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅), a key organophosphorus compound, plays a significant role as a ligand in various catalytic reactions and as an intermediate in the synthesis of pharmaceutical compounds and photoinitiators.[1] A thorough understanding of its physical properties is paramount for its effective handling, application, and the optimization of synthetic processes. This technical guide provides an in-depth analysis of two critical physical properties of this compound: density and boiling point. We will explore the experimentally determined values for these properties and detail the methodologies for their precise measurement, offering field-proven insights for laboratory professionals.

Core Physical Properties

The density and boiling point are fundamental physical constants that provide insights into the substance's purity and behavior under different conditions. For this compound (CAS No: 719-80-2), these properties are well-documented, though slight variations in reported values exist due to differing experimental conditions.[1][2]

Data Presentation: Density and Boiling Point

| Physical Property | Value | Conditions | Source |

| Density | 1.066 g/mL | 25 °C | Sigma-Aldrich[3], Chemical Supplier[1] |

| 1.0896 g/cm³ | 0 °C | ChemicalBook[2] | |

| Boiling Point | 179-180 °C | Atmospheric Pressure | Chemical Supplier[1] |

| 179 °C | Atmospheric Pressure | ChemicalBook[2] |

Note: The density of a liquid is temperature-dependent; hence, it is crucial to record the temperature at which the measurement is taken. The boiling point is sensitive to atmospheric pressure, with lower pressures resulting in lower boiling points.

Experimental Determination of Physical Properties

Accurate determination of density and boiling point is essential for compound identification and quality control. The following sections describe standard, reliable protocols for measuring these properties for liquid compounds like this compound.

I. Determination of Density

The density of a liquid, its mass per unit volume, is a straightforward yet critical measurement. The most common laboratory method involves the use of a graduated cylinder and an analytical balance.[4]

Principle: This method relies on the direct measurement of the mass and volume of a sample. Density (ρ) is then calculated using the formula: ρ = m/V, where 'm' is the mass and 'V' is the volume.[5]

Experimental Protocol:

-

Tare the Balance: Place a clean, dry graduated cylinder on an analytical balance and tare the balance to zero.

-

Measure the Volume: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the volume, ensuring the reading is taken at the bottom of the meniscus.

-

Measure the Mass: Place the graduated cylinder containing the sample back on the tared analytical balance and record the mass of the liquid.

-

Calculate the Density: Divide the recorded mass by the measured volume to obtain the density.

-

Temperature Control: It is crucial to measure and record the ambient temperature, as density is temperature-dependent.[4] For high precision, a pycnometer, a glass flask with a specific volume, can be used to minimize volume measurement errors.[6]

Workflow for Density Determination:

Caption: Workflow for the gravimetric determination of liquid density.

II. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For pure compounds, the boiling point is a sharp, characteristic temperature. Distillation and the capillary method are two common techniques for its determination.[8]

Principle (Distillation Method): Simple distillation is used to separate a volatile liquid from non-volatile solutes or to separate liquids with significantly different boiling points.[8] As the liquid is heated, its vapor travels up a distillation column, and the temperature of the vapor is measured. For a pure substance, this temperature will remain constant throughout the distillation process, representing its boiling point.[8]

Experimental Protocol (Simple Distillation):

-

Apparatus Setup: Assemble a simple distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Addition: Place a sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the distillation flask.

-

Observe and Record: As the liquid boils, the vapor will rise and enter the condenser. The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be needed to report the normal boiling point.

Principle (Capillary Method - Micro Scale): This method is suitable for small sample volumes.[9] A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the temperature rises, a stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the liquid just begins to enter the capillary tube.[7][9]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Immerse the test tube in a heating bath (e.g., an oil bath).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside is displaced by the vapor of the sample.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]

Workflow for Boiling Point Determination (Distillation):

Caption: Workflow for determining boiling point via simple distillation.

Conclusion

The density and boiling point of this compound are crucial physical parameters for its application in research and development. Accurate measurement of these properties, using standardized protocols as outlined in this guide, ensures the purity of the compound and the reproducibility of experimental results. By understanding the principles behind these measurements and adhering to careful experimental technique, scientists can confidently utilize this compound in their synthetic endeavors.

References

- 1. This compound [weichengchemical.com]

- 2. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 719-80-2 [chemicalbook.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. homesciencetools.com [homesciencetools.com]

- 6. mt.com [mt.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Solubility of Ethyl Diphenylphosphinite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅], a pivotal organophosphorus compound, serves as a critical intermediate in the synthesis of pharmaceutical agents and as a ligand in various catalytic processes.[1] Its efficacy and utility in these applications are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in a diverse range of organic solvents is, therefore, not merely academic but a fundamental prerequisite for process optimization, reaction design, and the formulation of drug products. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in both theoretical principles and practical experimental considerations.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅OP | |

| Molecular Weight | 230.24 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Density | 1.066 g/mL at 25 °C | |

| Boiling Point | 179-180 °C at 14 mmHg | [2] |

| Refractive Index (n20/D) | 1.59 | |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Air and Moisture Sensitivity | Sensitive | [1] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically articulated through the analysis of intermolecular forces and, more quantitatively, through solubility parameters.

Molecular Structure and Intermolecular Forces

The this compound molecule possesses distinct structural features that govern its interactions with solvent molecules:

-

Two Phenyl Rings: These bulky, nonpolar groups contribute significantly to van der Waals forces (dispersion forces) and can engage in π-π stacking interactions.

-

Phosphorus-Oxygen-Carbon (P-O-C) Linkage: The ester linkage introduces polarity to the molecule due to the difference in electronegativity between oxygen, phosphorus, and carbon. The lone pair of electrons on the phosphorus and oxygen atoms can act as hydrogen bond acceptors.

-

Ethyl Group: This alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay of these features results in a molecule with both nonpolar and polar characteristics, suggesting its solubility will be favored in solvents that can accommodate both types of interactions.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

For a solute to dissolve in a solvent, their respective HSP values should be similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[3]

Diagram 1: Conceptual Representation of Hansen Solubility Space

Caption: Solvents with HSP values falling within the solute's solubility sphere are predicted to be good solvents.

Qualitative and Quantitative Solubility of this compound

Based on its molecular structure and the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be made. Quantitative data, where available, provides a more precise understanding.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Reported Solubility | Reference(s) |

| Aprotic Hydrocarbons | Toluene | Nonpolar | None | High | Soluble | |

| Hexane | Nonpolar | None | Moderate to Low | Likely Soluble | ||

| Ethers | Diethyl Ether | Slightly Polar | Acceptor | High | Soluble | [8] |

| Tetrahydrofuran (THF) | Polar | Acceptor | High | Likely Soluble | ||

| Chlorinated Solvents | Dichloromethane | Polar | None | High | Soluble | |

| Chloroform | Polar | Donor | High | Soluble | [9] | |

| Ketones | Acetone | Polar | Acceptor | High | Likely Soluble | |

| Esters | Ethyl Acetate | Polar | Acceptor | High | Likely Soluble | |

| Polar Aprotic | Acetonitrile | Polar | Acceptor | Moderate | Likely Soluble | |

| Dimethylformamide (DMF) | Polar | Acceptor | Moderate | Likely Soluble | ||

| Alcohols | Ethanol | Polar | Donor & Acceptor | High | Soluble | [10] |

| Methanol | Polar | Donor & Acceptor | Moderate | Likely Soluble |

Causality behind Solubility Predictions:

-

High Solubility in Aromatic and Ether Solvents: The presence of two phenyl groups in this compound promotes favorable dispersion and π-π interactions with aromatic solvents like toluene. Ethers, such as diethyl ether and THF, are effective solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors for the P-O-C moiety, while also having a nonpolar character that is compatible with the phenyl and ethyl groups.

-

High Solubility in Chlorinated Solvents: Dichloromethane and chloroform are polar solvents that can effectively solvate the polar regions of the this compound molecule.

-

Good Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate are polar aprotic and can act as hydrogen bond acceptors, interacting favorably with the P-O-C group.

-

Moderate to High Solubility in Alcohols: Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors. While they can interact with the oxygen atom of the phosphinite, the nonpolar phenyl groups may limit miscibility compared to less polar solvents.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and DMF are polar and can solvate the polar part of the molecule, but their high polarity might not be as compatible with the large nonpolar phenyl groups, leading to moderate solubility.

-

Lower Solubility in Aliphatic Hydrocarbons: Nonpolar aliphatic hydrocarbons like hexane primarily interact through weak dispersion forces. While the phenyl and ethyl groups are compatible, the polar P-O-C group will be less effectively solvated, likely resulting in lower solubility compared to more polar solvents.

Experimental Determination of Solubility

Given the air- and moisture-sensitive nature of this compound, a carefully designed experimental protocol is required for accurate and reproducible solubility determination.[1]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating control measures and precise analytical techniques.

Diagram 2: Workflow for Determining the Solubility of an Air-Sensitive Liquid

Caption: A systematic workflow for the accurate determination of solubility for air-sensitive liquids.

Step-by-Step Methodology:

-

Solvent Preparation:

-

Use high-purity, anhydrous solvents.

-

Degas the solvents prior to use by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

-

Preparation of Saturated Solution (under an inert atmosphere):

-

In a glovebox or using Schlenk line techniques, add a known volume of the degassed solvent to a vial equipped with a magnetic stir bar.

-

Add an excess of this compound to the solvent. The presence of a distinct second liquid phase (undissolved solute) should be visible.

-

Seal the vial tightly with a septum-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer plate within a constant temperature bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation and Sampling (under an inert atmosphere):

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Using a gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter), carefully withdraw a known volume of the supernatant (the saturated solution). This step must be performed under an inert atmosphere to prevent exposure to air and moisture.

-

-

Sample Preparation for Analysis:

-

Dispense the filtered, saturated solution into a tared volumetric flask containing a known volume of a suitable solvent in which this compound is highly soluble and which is compatible with the analytical method.

-

Determine the mass of the transferred saturated solution by the difference in weight.

-

Dilute the sample to the mark with the chosen solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[11][12][13][14][15]

-

Prepare a calibration curve using standards of known concentrations of this compound in the same solvent as the diluted sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by the analytical method and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Justification of Experimental Choices:

-

Inert Atmosphere: Essential to prevent the degradation of the air- and moisture-sensitive this compound.[1]

-

Excess Solute and Equilibration Time: Ensures that a true thermodynamic equilibrium is reached, leading to a saturated solution.[16]

-

Syringe Filtration: Removes any undissolved microdroplets of the solute, ensuring that only the dissolved portion is analyzed.[16]

-

Validated Analytical Technique: Provides accurate and precise quantification of the solute in the saturated solution.

Safety and Handling Considerations

This compound is an air- and moisture-sensitive compound and should be handled with appropriate care.[1]

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, qualitative predictions across a range of common organic solvents, and a detailed, self-validating experimental protocol for its quantitative determination. By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes and more robust formulation development. The provided experimental workflow offers a reliable method for generating accurate solubility data for this and other air-sensitive liquid compounds, ensuring scientific integrity and advancing the development of novel chemical processes and pharmaceutical products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. kinampark.com [kinampark.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. prepchem.com [prepchem.com]

- 9. This compound CAS#: 719-80-2 [chemicalbook.com]

- 10. This compound [weichengchemical.com]

- 11. env.go.jp [env.go.jp]

- 12. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cromlab-instruments.es [cromlab-instruments.es]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Ethyl diphenylphosphinite molecular weight and formula

An In-Depth Technical Guide to Ethyl Diphenylphosphinite: Synthesis, Applications, and Handling

Introduction

This compound (CAS No: 719-80-2) is a versatile organophosphorus compound that has carved a significant niche as a crucial reagent and intermediate in the landscape of modern organic synthesis. At its core, the molecule features a trivalent phosphorus atom bonded to one ethoxy group and two phenyl groups, a structure that imparts unique reactivity.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its fundamental properties, synthesis protocols, key applications, and critical safety procedures. Its role extends from being a pivotal building block in the synthesis of complex pharmaceutical ingredients to a precursor for photoinitiators used in UV-curing technologies.[1][2][3][4] Understanding the technical nuances of this compound is essential for leveraging its full potential in both research and industrial settings.

Molecular Identity and Physicochemical Properties

The identity and purity of a reagent are foundational to reproducible and successful experimentation. This compound is a colorless to light yellow liquid whose properties are well-defined.[1][4][5] Its molecular structure and key physical constants are summarized below, providing the essential data required for stoichiometric calculations and reaction condition planning.

| Property | Value |

| Molecular Formula | C₁₄H₁₅OP[2][3][6] |

| Linear Formula | (C₆H₅)₂POC₂H₅ |

| Molecular Weight | 230.24 g/mol [2][4][6] |

| CAS Number | 719-80-2[1][2][6] |

| Appearance | Clear, colorless to light yellow liquid[1][4][5] |

| Density | 1.066 g/mL at 25 °C[4][5] |

| Boiling Point | 95-98 °C at 0.05 mmHg[7] |

| Refractive Index | n20/D 1.59[5] |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a chlorophosphine with ethanol in the presence of a base to neutralize the resulting hydrochloric acid.[1] This nucleophilic substitution reaction is straightforward but requires anhydrous conditions due to the sensitivity of the reactants and product to moisture.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound from diphenylphosphonium chloride.[5]

Materials:

-

Anhydrous ethanol (330 g, 7.17 mol)

-

Ammonia gas (18 g, 1.06 mol)

-

Diphenylphosphonium chloride (200 g, 0.907 mol)

-

Nitrogen gas for inert atmosphere

-

Reaction vessel equipped with a stirrer, gas inlet, and dropping funnel

Procedure:

-

Under a nitrogen atmosphere, cool 330 g (7.17 mol) of anhydrous ethanol to -15 °C in a suitable reaction vessel.

-

Pass 18 g (1.06 mol) of ammonia gas through the cooled ethanol.

-

Slowly add 200 g (0.907 mol) of diphenylphosphonium chloride dropwise over a period of 1 hour, maintaining the temperature at -15 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir for an additional 3.5 hours.

-

Upon completion, cool the mixture and filter to remove the ammonium chloride precipitate. Wash the solid residue with additional anhydrous ethanol.

-

Combine the filtrates and remove the ethanol and any residual ammonia under reduced pressure.

-

Filter the resulting crude product to remove any fine precipitates.

-

Purify the final product by thin-film distillation at a bath temperature of 140 °C and a pressure of 0.3 mbar to yield pure ethoxydiphenylphosphine.[5]

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis process, emphasizing the controlled conditions required for a successful reaction.

References

Spectroscopic data for ethyl diphenylphosphinite (IR, <sup>1</sup>H NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Diphenylphosphinite

Introduction: The Molecular Identity of this compound

This compound (CAS No. 719-80-2, Formula: C₁₄H₁₅OP) is an organophosphorus compound of significant interest in synthetic and coordination chemistry.[1][2] Structurally, it features a trivalent phosphorus atom bonded to two phenyl rings and an ethoxy group.[3] This arrangement makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of more complex organophosphorus compounds, such as phosphine oxides and phosphonium salts.[2]

Given its utility, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a definitive molecular fingerprint. This guide offers an in-depth analysis of the IR and ¹H NMR spectra of this compound, grounded in established spectroscopic principles and experimental best practices.

Caption: Molecular structure of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Core Principle: Molecular Vibrations as a Diagnostic Tool

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where absorption bands correspond to these vibrational transitions.[4] For a molecule like this compound, we can predict and identify absorptions corresponding to its key structural motifs: aromatic rings, aliphatic chains, and the unique P-O-C linkage.

Experimental Protocol: Acquiring the IR Spectrum

The protocol described below is a standard, self-validating method for obtaining a high-quality IR spectrum of a liquid sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is employed.[5] The FTIR method provides superior speed and signal-to-noise ratio compared to older dispersive instruments.

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common technique is to analyze it "neat" (undiluted).[2][3] A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Causality: Salt plates are used because they are transparent to mid-infrared radiation and do not produce interfering signals. The neat sample approach avoids solvent peaks that could obscure key regions of the spectrum.

-

-

Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the empty salt plates is recorded first. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions and any instrumental artifacts. The sample spectrum is then recorded.

-

Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample.

Data Presentation and Interpretation

The IR spectrum of this compound is dominated by features arising from its phenyl and ethoxy groups. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and In-depth Interpretation |

| 3080-3010 | Medium | Aromatic C-H Stretch | These absorptions occur just above the 3000 cm⁻¹ threshold, which is a classic diagnostic marker for sp²-hybridized C-H bonds, confirming the presence of the phenyl rings.[6][7] |

| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch | These bands, appearing just below 3000 cm⁻¹, are characteristic of the sp³-hybridized C-H bonds in the ethyl group's methylene (-CH₂) and methyl (-CH₃) components.[6] |

| ~1585, ~1480, ~1435 | Medium-Strong | Aromatic C=C Stretch | These sharp peaks are due to the skeletal stretching vibrations within the benzene rings. The peak around 1435 cm⁻¹ is also characteristic of a P-Ph (phosphorus-phenyl) bond. |

| ~1025 | Strong | P-O-C Asymmetric Stretch | This strong absorption is highly diagnostic for the phosphinite functional group. It arises from the asymmetric stretching of the P-O-C linkage. The high intensity is due to the large change in dipole moment associated with this vibration.[8] |

| ~740, ~690 | Strong | Aromatic C-H Out-of-Plane Bend | These strong bands are characteristic of a monosubstituted benzene ring, providing further confirmation of the diphenylphosphino moiety. |

Part 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Core Principle: Probing the Electronic Environment of Protons

Proton (¹H) NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.[9] Three key pieces of information are extracted:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms or groups "deshield" nearby protons, causing them to resonate at a higher frequency (downfield).[10]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling: The splitting of a signal into a multiplet reveals the number of non-equivalent protons on adjacent atoms (the n+1 rule). The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[11]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This protocol ensures the acquisition of a high-resolution, reliable ¹H NMR spectrum.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), thus rendering the solvent invisible in the ¹H NMR spectrum.[12] A small residual peak from non-deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often observed and can be used for spectral calibration.

-

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added.

-

Causality: TMS provides a reference signal that is defined as 0.0 ppm. All other chemical shifts are measured relative to this standard, ensuring consistency across different spectrometers.[13]

-

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Acquisition & Processing: The spectrometer is tuned, and the magnetic field is "shimmed" to achieve maximum homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. A Fourier transform is then applied to the FID to convert the time-domain data into the familiar frequency-domain spectrum.

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound shows three distinct sets of signals corresponding to the phenyl, methylene, and methyl protons.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and In-depth Interpretation |

| ~ 7.50 - 7.20 | 10H | Multiplet (m) | - | (CH ₅)₂P- | These signals appear in the downfield aromatic region. The 10-proton integration confirms they represent both phenyl rings. The signals are complex multiplets due to overlapping signals and potential coupling to the ³¹P nucleus. |

| ~ 3.95 | 2H | Doublet of Quartets (dq) or Multiplet (m) | ³J(H-H) ≈ 7.0³J(P-H) ≈ 8.5 | -O-CH ₂-CH₃ | This 2H signal is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom.[14] It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). This quartet is further split into a doublet by the ³¹P nucleus three bonds away. This phenomenon is known as three-bond phosphorus-proton coupling. |

| ~ 1.25 | 3H | Triplet (t) | ³J(H-H) ≈ 7.0 | -O-CH₂-CH ₃ | This 3H signal is in the upfield aliphatic region. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with a typical vicinal coupling constant of ~7.0 Hz.[11] |

Conclusion

The combined spectroscopic data from IR and ¹H NMR provides an unambiguous and comprehensive characterization of this compound. The IR spectrum definitively identifies the key functional groups, including the aromatic rings and the diagnostic P-O-C linkage. The ¹H NMR spectrum confirms the molecular structure by detailing the precise number and connectivity of the protons in the phenyl and ethoxy moieties, with the characteristic splitting pattern of the methylene group providing clear evidence of its proximity to both the methyl group and the phosphorus atom. This guide serves as a foundational reference for researchers and scientists, ensuring the accurate identification and quality control of this important chemical reagent.

References

- 1. scbt.com [scbt.com]

- 2. CAS 719-80-2: Ethyl P,P-diphenylphosphinite | CymitQuimica [cymitquimica.com]

- 3. This compound 97 719-80-2 [sigmaaldrich.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. This compound | C14H15OP | CID 69754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. askthenerd.com [askthenerd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

A Theoretical Investigation into the Electronic Landscape of Ethyl Diphenylphosphinite: A DFT-Based Approach

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the theoretical framework for analyzing the electronic properties of ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅), a critical organophosphorus ligand and synthetic intermediate. By leveraging Density Functional Theory (DFT), we elucidate the structural and electronic characteristics that govern its reactivity and utility in catalysis and fine chemical synthesis.

Abstract

This compound (EDP) is a versatile organophosphorus compound widely employed as a ligand in transition-metal catalysis and as a key intermediate in the synthesis of pharmaceuticals and photoinitiators.[1][2] Its efficacy is fundamentally governed by its electronic structure, particularly the nature of its frontier molecular orbitals. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to characterize the electronic properties of EDP. We present a detailed computational protocol, analyze the resulting molecular orbital landscape, electrostatic potential, and charge distribution, and connect these theoretical descriptors to the molecule's observed chemical reactivity. The insights derived serve as a predictive tool for optimizing reaction conditions and designing novel phosphinite-based molecules for advanced applications.

Introduction to this compound

Organophosphorus(III) compounds are a cornerstone of modern chemistry, primarily due to the unique properties of the phosphorus atom. This compound, CAS 719-80-2, is a prominent member of the phosphinite class, characterized by a trivalent phosphorus atom bonded to two phenyl groups and an ethoxy group ((C₆H₅)₂POC₂H₅).[1][3] This structure confers a distinct reactivity profile, making it an invaluable tool in organic synthesis.

Its primary roles include:

-

Ligand in Homogeneous Catalysis: The phosphorus atom possesses a lone pair of electrons that can readily coordinate with transition metal centers.[2] This makes EDP a suitable ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3]

-

Synthetic Intermediate: EDP serves as a precursor in the manufacturing of complex active pharmaceutical ingredients (APIs) and as a component in the production of photoinitiators for UV-curing technologies.[1]

Understanding the electronic properties of EDP is paramount to harnessing its full potential. Theoretical chemistry provides a powerful lens through which we can visualize and quantify these properties, offering insights that are often difficult to obtain through experimental means alone.

The Rationale for Theoretical Investigation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable and robust method for studying the electronic structure of organophosphorus compounds.[4][5][6] A theoretical approach allows us to:

-

Predict Reactivity: By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—we can predict how a molecule will interact with other reagents. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).[7]

-

Visualize Charge Distribution: Methods like Molecular Electrostatic Potential (MEP) mapping and Mulliken population analysis reveal the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

-

Determine Molecular Geometry: DFT calculations begin by finding the lowest-energy (most stable) three-dimensional structure of the molecule, providing accurate bond lengths and angles that are fundamental to its properties.[8]

-

Elucidate Reaction Mechanisms: While beyond the scope of this guide, DFT can be used to map entire reaction pathways, calculating the energies of transition states and intermediates to understand reaction kinetics and thermodynamics.

This in silico approach provides a predictive framework that can accelerate discovery, guide experimental design, and reduce resource expenditure.

Computational Methodology: A Self-Validating Protocol

The protocol described here represents a standard, validated workflow for the theoretical analysis of organophosphorus compounds using DFT. The choice of functional and basis set is critical for accuracy and is based on methods proven effective for similar systems.[9][10]

Step-by-Step Computational Workflow

-

Structure Input & Pre-optimization: The initial 3D structure of this compound is built using a molecular editor. A preliminary geometry optimization is performed using a computationally less expensive method (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.

-

Geometry Optimization: The core of the structural analysis is a full geometry optimization using DFT. This step locates the minimum energy conformation on the potential energy surface.

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Method: DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a strong track record for balancing accuracy and computational cost in organic and organometallic systems.

-

Basis Set: 6-311+G(d,p), a triple-zeta basis set that provides a flexible description of the electron density, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (+) to accurately model lone pairs and anions.

-

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Single-Point Energy & Electronic Property Calculation: With the validated minimum-energy geometry, a final, high-accuracy single-point calculation is performed to derive the electronic properties, including molecular orbitals, MEP, and atomic charges.

Caption: A standard computational workflow for analyzing molecular electronic properties using DFT.

Analysis of Electronic Properties

The following results are illustrative of a typical DFT analysis of this compound at the B3LYP/6-311+G(d,p) level of theory.

Optimized Molecular Geometry